6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine
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Overview
Description
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and methoxyphenyl groups in the structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or organometallic compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution might result in a derivative with a different substituent in place of the original bromine or methoxyphenyl group .
Scientific Research Applications
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Known for its antimicrobial and anticancer properties.
Pyrrolopyrazine: Used in the synthesis of various pharmaceuticals and materials.
Imidazo[1,2-A]pyrimidine: Studied for its potential as an anti-inflammatory and antiviral agent.
Uniqueness
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine stands out due to its unique combination of bromine and methoxyphenyl groups, which enhance its reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C13H11BrN4O |
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Molecular Weight |
319.16 g/mol |
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H11BrN4O/c1-19-9-4-2-8(3-5-9)10-6-18-7-11(14)17-12(15)13(18)16-10/h2-7H,1H3,(H2,15,17) |
InChI Key |
KBCYEJOQWDVHGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(N=C(C3=N2)N)Br |
Origin of Product |
United States |
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